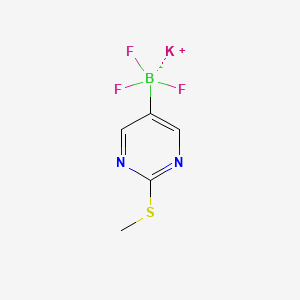
tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1219813-78-1 . It has a molecular weight of 306.2 . The IUPAC name for this compound is tert-butyl 3-(bromoacetyl)-1-piperidinecarboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 306.2 . The storage temperature for this compound is 4°C .Aplicaciones Científicas De Investigación
Synthetic Routes and Industrial Applications
- Graphical Synthetic Routes of Vandetanib : This research highlights the synthetic routes of Vandetanib, indicating that related compounds, including tert-butyl piperidine derivatives, have utility in the synthesis of complex molecules for industrial production, showcasing potential commercial value and high yield in manufacturing scales (W. Mi, 2015).
Applications in N-Heterocycle Synthesis
- Applications of tert-Butanesulfinamide in Synthesis : Chiral sulfinamides, closely related to tert-butyl compounds, are significant in the stereoselective synthesis of amines and their derivatives. This indicates that tert-butyl derivatives could play a crucial role in the synthesis of structurally diverse N-heterocycles, highlighting their importance in creating natural product analogs and therapeutically relevant compounds (R. Philip et al., 2020).
Environmental and Toxicological Studies
- Synthetic Phenolic Antioxidants : Although the specific compound is not mentioned, studies on synthetic phenolic antioxidants, which include tert-butyl groups, emphasize the environmental occurrence, human exposure, and toxicity of such compounds. This suggests that tert-butyl derivatives may have environmental significance, warranting further research into their fate and effects (Runzeng Liu & S. Mabury, 2020).
Anticancer and Antimicrobial Applications
- Natural Neo Acids and Neo Alkanes : This review covers the biological activities of neo fatty acids and alkanes, including those with tert-butyl groups. Such compounds are identified as promising for future chemical preparations due to their antioxidant, anticancer, antimicrobial, and antibacterial properties, suggesting potential pharmaceutical and cosmetic applications (V. Dembitsky, 2006).
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) : Studies on the biodegradation of ETBE, a compound structurally similar to tert-butyl derivatives, indicate the capability of microorganisms to degrade such compounds under various conditions. This highlights the environmental aspect of tert-butyl derivatives, including potential pathways and challenges in their biodegradation and the impact on groundwater and soil remediation efforts (S. Thornton et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDGLGFKVKVHTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729134 |
Source


|
| Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate | |
CAS RN |
1219813-78-1 |
Source


|
| Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

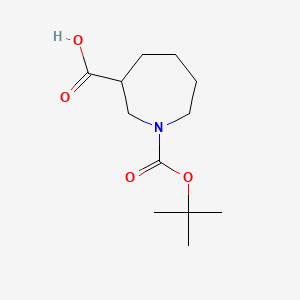
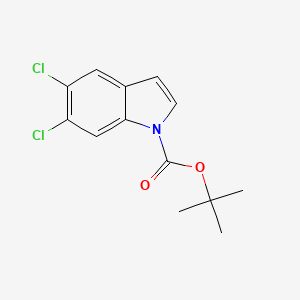
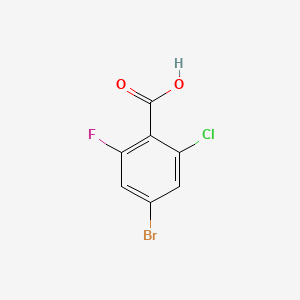

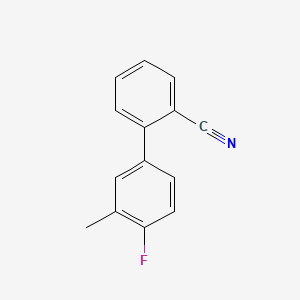
![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)

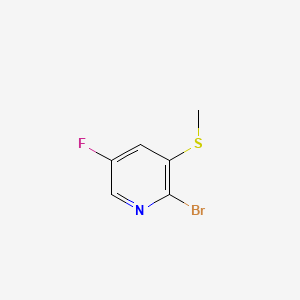

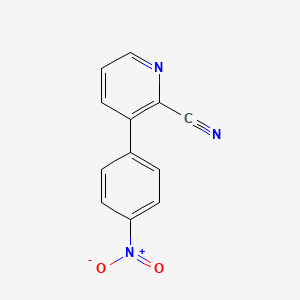
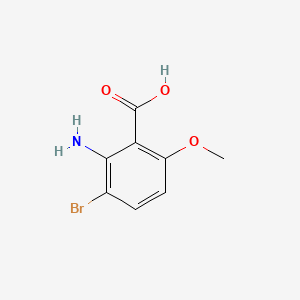

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)
